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Compound of Interest

Compound Name: Neryl butyrate

Cat. No.: B1588603

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neryl butyrate ((22)-3,7-dimethylocta-2,6-dienyl butanoate) is a significant contributor to the
flavor and fragrance profiles of a variety of natural products and formulated goods. As an ester,
it is characterized by its complex fruity and green aroma, making it a valuable ingredient in the
food, beverage, cosmetic, and pharmaceutical industries. This document provides detailed
application notes and protocols for researchers and professionals working with neryl butyrate,
covering its physicochemical properties, sensory characteristics, analytical methods, and the
biochemical pathways of its perception.

Physicochemical and Organoleptic Properties

Neryl butyrate is a colorless liquid with a distinct odor and flavor profile. Its physical and
chemical properties are summarized below, providing essential data for its handling,
formulation, and analysis.
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Property Value Reference
Molecular Formula C14H2402 [1112]
Molecular Weight 224.34 g/mol [3]
CAS Number 999-40-6 [11[2]
Appearance Colorless clear liquid [11[3]
Specific Gravity 0.898 - 0.910 @ 25°C [3][4]
- _ 239.00 to 240.00 °C @ 760.00
Boiling Point [3]
mm Hg
Flash Point > 110.00 °C (> 230.00 °F) [1]
Soluble in alcohol; Insoluble in
Solubility water (0.7127 mg/L @ 25°C [11[3]114]

est.)

Vapor Pressure

0.001000 mmHg @ 25.00 °C
(est)

[1]

logP (o/w)

4.923 (est.)

[1]

Organoleptic Profile:

o Odor Type: Green, waxy, oily, fatty, sweet, leafy, and with orange nuances.[1][2]

o Flavor Type: Green, fruity, fatty, floral, with berry and tropical undertones.[1] A taste

description at 20.00 ppm is characterized as green, fruity, fatty, floral, with berry and some

tropical nuances.[1]

Applications in Flavor and Fragrance Formulations

Neryl butyrate is utilized to impart or modify fruity and green notes in a wide range of products.

The following table provides typical usage levels as a starting point for formulation.
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L Average Usage Level Maximum Usage Level
Application
(ppm) (ppm)
Non-alcoholic Beverages 6.2
Frozen Dairy 22.0
Baked Goods 25.0
Fragrance Concentrate Up to 10%

Experimental Protocols
Protocol 1: Sensory Evaluation - Triangle Test for Odor
Detection Threshold

This protocol outlines a method to determine the odor detection threshold of neryl butyrate in

a simple aqueous solution. The triangle test is a discriminative method used to determine if a

sensory difference exists between two samples.[5][6][7][8]

Objective: To determine the lowest concentration of neryl butyrate in water that is detectably

different from a blank water sample.

Materials:

e Neryl butyrate (=95% purity)

o Deionized, odorless water

» A series of glass sniffing bottles with caps

» Pipettes for accurate dilution

o Apanel of at least 18 trained sensory assessors[8]

o Random three-digit codes for sample labeling[5]

Procedure:
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e Sample Preparation:

o Prepare a stock solution of neryl butyrate in a suitable solvent (e.g., ethanol) at a known
concentration (e.g., 1000 ppm).

o Create a series of dilutions of the stock solution in deionized water to obtain a range of
concentrations (e.g., 20 ppm, 10 ppm, 5 ppm, 2.5 ppm, 1.25 ppm, etc.).

o For each concentration, prepare three sniffing bottles. Two bottles will contain the neryl
butyrate solution, and one will contain only deionized water (the "odd" sample), or vice
versa. The six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) should be
randomized across the panelists.[5][6]

o Label each bottle with a unique three-digit random code.

e Sensory Evaluation:

o

Present a set of three bottles (two identical, one different) to each panelist.

Instruct the panelists to sniff each bottle from left to right and identify the "odd" sample.[6]

[¢]

A forced-choice method is used; panelists must choose one sample.

[¢]

[e]

Provide panelists with a break and the opportunity to cleanse their palate (e.g., by smelling
their own skin) between sets of samples.

o Data Analysis:
o Record the number of correct identifications for each concentration level.

o The detection threshold is typically defined as the concentration at which 50% of the panel
can correctly identify the odd sample (accounting for the 33.3% chance of guessing
correctly).

o Statistical analysis (e.g., using a chi-square test) should be performed to determine the
significance of the results at each concentration.[6]
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Protocol 2: Instrumental Analysis - Quantification of
Neryl Butyrate in a Beverage Matrix using GC-MS

This protocol describes a method for the extraction and quantification of neryl butyrate from a
simple beverage matrix (e.g., a clear carbonated soft drink) using Gas Chromatography-Mass
Spectrometry (GC-MS).

Objective: To accurately quantify the concentration of neryl butyrate in a beverage sample.

Materials:

Beverage sample containing or spiked with neryl butyrate

« Internal standard (e.g., n-tridecane)

e Organic solvent (e.g., dichloromethane or hexane)[9]

¢ Anhydrous sodium sulfate

o Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

e Solid Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS) can also be used for
headspace analysis as an alternative to liquid-liquid extraction.[10]

Procedure:

e Sample Preparation (Liquid-Liquid Extraction):[9]

o

To a known volume of the beverage sample (e.g., 10 mL), add a known amount of the
internal standard.

(¢]

Extract the sample with an organic solvent (e.g., 3 x 5 mL of dichloromethane).

[¢]

Combine the organic layers and dry over anhydrous sodium sulfate.

[¢]

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

e GC-MS Analysis:

© 2025 BenchChem. All rights reserved. 5/12 Tech Support


https://www.benchchem.com/product/b1588603?utm_src=pdf-body
https://www.benchchem.com/product/b1588603?utm_src=pdf-body
https://www.benchchem.com/product/b1588603?utm_src=pdf-body
https://www.benchchem.com/product/b1588603?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10572903/
https://imbibeinc.com/technical-industry-guidance/esters-fruity-building-blocks-flavor
https://pmc.ncbi.nlm.nih.gov/articles/PMC10572903/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1588603?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

[e]

Injector: 250°C, splitless mode.[6]

o Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 pm film
thickness) is suitable for terpene esters.[5][6]

o Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]

o Oven Temperature Program:

» [nitial temperature: 60°C, hold for 2 minutes.

= Ramp to 190°C at 3°C/min.

= Ramp to 280°C at 20°C/min, hold for 2 minutes.[6]

o Mass Spectrometer:

Transfer Line Temperature: 280°C.[6]

lon Source Temperature: 230°C.[6]

lonization Mode: Electron lonization (El) at 70 eV.[6]

Mass Range: m/z 40-500.[6]

¢ Quantification:

o Create a calibration curve by preparing a series of standards with known concentrations of
neryl butyrate and a constant concentration of the internal standard.

o Analyze the standards using the same GC-MS method.

o Plot the ratio of the peak area of neryl butyrate to the peak area of the internal standard
against the concentration of neryl butyrate.

o Quantify the amount of neryl butyrate in the sample by comparing its peak area ratio to
the calibration curve.
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Signaling Pathways and Experimental Workflows
Olfactory Signal Transduction Pathway

The perception of odorants like neryl butyrate is initiated by the binding of the molecule to
Olfactory Receptors (ORs), which are G-protein coupled receptors (GPCRSs) located on the cilia
of olfactory sensory neurons.[11][12][13] This binding triggers a signaling cascade that results
in the generation of an electrical signal that is sent to the brain.

Olfactory Cilia Membrane

Olfactory Sensory Neuron

Click to download full resolution via product page

Caption: Olfactory signal transduction cascade for neryl butyrate.

Experimental Workflow: Sensory Evaluation

A typical workflow for the sensory evaluation of a flavor compound like neryl butyrate involves
several key stages, from panelist training to data analysis.
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Caption: General workflow for sensory evaluation of flavor compounds.
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Experimental Workflow: Instrumental Analysis (GC-MS)

The instrumental analysis workflow provides a systematic approach to identifying and
guantifying volatile compounds in a sample.
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Caption: Workflow for GC-MS analysis of volatile compounds.
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Conclusion

Neryl butyrate is a multifaceted flavor and fragrance ingredient with significant potential in
various research and development applications. The protocols and data presented in this
document provide a foundational framework for its effective evaluation and utilization. Further
research to determine precise odor and taste thresholds in various matrices will enhance its
application in creating nuanced and appealing sensory experiences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1588603#neryl-butyrate-applications-in-flavor-and-
fragrance-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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